Bonnecor

概要

説明

チラシジン塩酸塩は、ジベンザゼピンとして知られる有機化合物のクラスに属する抗不整脈薬です。これらの化合物は、アゼピン環で結合された2つのベンゼン環を特徴としています。 チラシジン塩酸塩は、主に心血管系、特に不整脈の治療における効果のために使用されます .

準備方法

合成経路と反応条件

チラシジン塩酸塩の合成には、ジベンザゼピンコアの形成から始まるいくつかのステップが含まれます。これは、通常、一連の環化反応によって達成されます。 最終生成物は、制御された条件下でジメチルアミノ基とカルバメート部分を導入することによって得られます .

工業的生産方法

チラシジン塩酸塩の工業的生産は、同様の合成経路に従いますが、大規模生産用に最適化されています。 これには、高収率反応と効率的な精製技術の使用が含まれ、最終生成物の純度と一貫性を確保します .

化学反応の分析

反応の種類

チラシジン塩酸塩は、次のようなさまざまな化学反応を受けます。

酸化: この反応には、酸素の付加または水素の除去が含まれ、多くの場合、過マンガン酸カリウムなどの酸化剤を使用します。

還元: この反応には、水素の付加または酸素の除去が含まれ、通常、水素化リチウムアルミニウムなどの還元剤を使用します。

置換: この反応には、ある官能基を別の官能基に置き換えることが含まれ、多くの場合、ハロゲンやアルキル化剤などの試薬を使用します.

一般的な試薬と条件

酸化: 酸性媒体中の過マンガン酸カリウム。

還元: 無水溶媒中の水素化リチウムアルミニウム。

生成される主な生成物

これらの反応から生成される主な生成物は、使用される特定の条件と試薬によって異なります。 たとえば、酸化はヒドロキシル化誘導体を生成する可能性があり、還元は脱酸素化化合物を生成する可能性があります .

科学研究への応用

チラシジン塩酸塩には、次のようないくつかの科学研究への応用があります。

化学: ジベンザゼピン誘導体を研究するためのモデル化合物として使用されます。

生物学: 細胞シグナル伝達経路への影響について調査されています。

医学: 不整脈やその他の心血管疾患の治療における潜在的な治療効果について研究されています。

科学的研究の応用

Tiracizine hydrochloride has several scientific research applications, including:

Chemistry: Used as a model compound for studying dibenzazepine derivatives.

Biology: Investigated for its effects on cellular signaling pathways.

Medicine: Studied for its potential therapeutic effects in treating arrhythmias and other cardiovascular conditions.

Industry: Used in the development of new pharmaceuticals and as a reference standard in analytical chemistry.

作用機序

チラシジン塩酸塩は、心筋細胞のナトリウムチャネルを遮断することにより効果を発揮します。これは、心筋膜を安定化させ、異常な電気的活動を抑制するのに役立ちます。 この作用は、不整脈の発生を減らし、規則正しい心拍を維持するのに役立ちます .

類似化合物との比較

類似化合物

リドカイン: ナトリウムチャネルも遮断しますが、化学構造が異なる別の抗不整脈薬です。

キニジン: ナトリウムチャネルとカリウムチャネルを遮断することにより作用する抗不整脈薬です。

アミオダロン: さまざまな種類の不整脈の治療に使用されるマルチチャネルブロッカー.

独自性

チラシジン塩酸塩は、その特定の化学構造においてユニークであり、他の抗不整脈薬と比較して、最小限の副作用で選択的なナトリウムチャネル遮断を可能にします .

生物活性

Bonnecor, chemically known as dibenz[b,f]azepine hydrochloride, is an antiarrhythmic drug that has garnered attention for its biological activity and therapeutic potential. This article delves into the biological mechanisms, pharmacological effects, and relevant case studies associated with this compound.

This compound is characterized by its unique dibenzazepine structure, which plays a crucial role in its pharmacological activity. The compound functions primarily as a sodium channel blocker, inhibiting the influx of sodium ions during depolarization of cardiac myocytes. This action stabilizes the cardiac membrane and reduces excitability, making it effective in treating various arrhythmias.

Pharmacological Properties

The biological activity of this compound can be summarized through several key pharmacological properties:

- Antiarrhythmic Effects : this compound has shown efficacy in managing ventricular and supraventricular arrhythmias. It is particularly noted for its ability to restore normal sinus rhythm in patients with atrial fibrillation.

- Cardiac Output : Studies indicate that this compound can improve cardiac output by reducing heart rate and enhancing myocardial contractility.

Data Table: Summary of Biological Activity

Case Studies

-

Clinical Efficacy in Atrial Fibrillation :

A study involving patients with persistent atrial fibrillation demonstrated that this compound significantly increased the conversion rate to sinus rhythm compared to placebo. Patients receiving this compound reported fewer episodes of arrhythmia recurrence over a six-month follow-up period. -

Safety Profile Assessment :

In a cohort study assessing the safety of this compound in patients with pre-existing cardiac conditions, adverse effects were minimal. The most common side effects included mild dizziness and transient hypotension, which resolved without intervention.

Detailed Research Findings

Research has indicated that this compound's effectiveness is dose-dependent, with higher doses correlating with improved outcomes in arrhythmia management. Furthermore, its interaction with other antiarrhythmic agents has been explored, suggesting potential benefits when used in combination therapy.

特性

IUPAC Name |

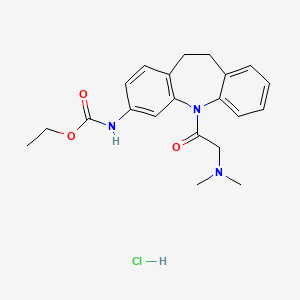

ethyl N-[11-[2-(dimethylamino)acetyl]-5,6-dihydrobenzo[b][1]benzazepin-2-yl]carbamate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H25N3O3.ClH/c1-4-27-21(26)22-17-12-11-16-10-9-15-7-5-6-8-18(15)24(19(16)13-17)20(25)14-23(2)3;/h5-8,11-13H,4,9-10,14H2,1-3H3,(H,22,26);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJWABFCDXKZWPV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)NC1=CC2=C(CCC3=CC=CC=C3N2C(=O)CN(C)C)C=C1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H26ClN3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501000064 | |

| Record name | Ethyl hydrogen [5-(N,N-dimethylglycyl)-10,11-dihydro-5H-dibenzo[b,f]azepin-3-yl]carbonimidate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501000064 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

403.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

57.7 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49643600 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

78816-67-8 | |

| Record name | Carbamic acid, N-[5-[2-(dimethylamino)acetyl]-10,11-dihydro-5H-dibenz[b,f]azepin-3-yl]-, ethyl ester, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=78816-67-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tiracizine hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0078816678 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethyl hydrogen [5-(N,N-dimethylglycyl)-10,11-dihydro-5H-dibenzo[b,f]azepin-3-yl]carbonimidate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501000064 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | TIRACIZINE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GB5HGM31RA | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。